3-Chloro-4-(chloromethyl)benzonitrile

Description

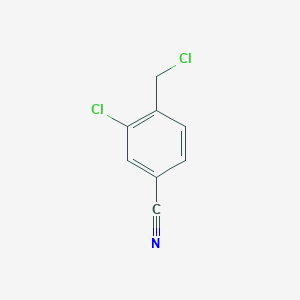

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(chloromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZDCUOCGWRHML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64262-07-3 | |

| Record name | 3-chloro-4-(chloromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis via 3-Chloro-4-methylbenzonitrile

The most widely documented route involves a two-step process: (1) synthesis of 3-chloro-4-methylbenzonitrile and (2) radical chlorination of the methyl group.

Step 1: Synthesis of 3-Chloro-4-methylbenzonitrile

The precursor 3-chloro-4-methylbenzonitrile (C₈H₆ClN) is synthesized via electrophilic aromatic substitution. The nitrile group acts as a meta-directing group, enabling regioselective chlorination at position 3.

Procedure

- Starting material : 4-Methylbenzonitrile

- Chlorinating agent : Cl₂ gas (1.2 equiv)

- Catalyst : FeCl₃ (5 mol%)

- Conditions : 40–60°C, 6–8 h under anhydrous conditions.

- Yield : 78–82%.

The reaction is monitored by thin-layer chromatography (TLC), with purification via vacuum distillation (b.p. 125–128°C at 6 mmHg).

Step 2: Radical Chlorination of the Methyl Group

The methyl group at position 4 undergoes radical chlorination to form the chloromethyl moiety.

Procedure

- Starting material : 3-Chloro-4-methylbenzonitrile

- Chlorinating agent : Cl₂ gas (2.5 equiv)

- Catalyst : Dibenzoyl peroxide (0.25 wt%)

- Inhibitor : Triethanolamine (0.1–0.5 wt%) to suppress ring chlorination

- Conditions : 60–85°C, Cl₂ flow rate 100–500 mL/min, 6–12 h.

- Monitoring : GC analysis tracks reaction progress, terminating when 4-methylol tribenzyl chloride ≤0.05%.

- Workup : Excess Cl₂ is purged with N₂, followed by neutralization with 5% NaOH.

- Yield : 85–89%.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 70–80°C | Higher temps accelerate over-chlorination |

| Cl₂ Flow Rate | 200–300 mL/min | Rates >500 mL/min reduce selectivity |

| Triethanolamine Loading | 0.3 wt% | Prevents ring chlorination by chelating Cl⁺ |

Alternative Synthetic Routes

Hydroxymethyl Intermediate Pathway

A less common approach involves substituting a hydroxymethyl group with chlorine:

Procedure

- Starting material : 3-Chloro-4-(hydroxymethyl)benzonitrile

- Chlorinating agent : SOCl₂ (3.0 equiv)

- Catalyst : DMF (1 drop)

- Conditions : Reflux in DCM, 4–6 h.

- Yield : 70–75% (lower due to side-product formation).

This method is less favored industrially due to handling challenges with SOCl₂ and lower yields.

Optimization and Reaction Dynamics

Side Reactions and Mitigation

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)benzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution:

Hydrolysis: The nitrile group can be hydrolyzed to form amides or carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

Nucleophilic Substitution: Various substituted benzonitriles.

Reduction: Corresponding amines.

Hydrolysis: Amides or carboxylic acids.

Scientific Research Applications

3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound with significant applications in various fields, particularly in synthetic chemistry and pharmaceuticals. This article explores its scientific research applications, including synthesis methods, biological activities, and relevant case studies.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly dichlorobenzonitriles. These compounds are crucial for producing fine chemicals used in different industries. For instance, one notable synthetic route involves the chloromethylation of p-dichlorobenzene followed by catalyzed ammoxidation to yield 2,5-dichlorobenzonitrile with a total yield of 67%.

Pharmaceutical Development

The compound has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which plays a significant role in drug metabolism. This characteristic makes it relevant for pharmacological studies aimed at understanding drug interactions and metabolism. Its structural features allow it to interact with various biomolecules, suggesting potential applications in drug development and toxicology assessments.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of this compound to evaluate their biological properties. The synthesized compounds were tested for antimicrobial activity against various bacterial strains, revealing significant inhibitory effects comparable to standard antibiotics .

Case Study 2: Enzyme Inhibition Profile

In another investigation, the enzyme inhibition profile of this compound was assessed. The compound showed promising results as an inhibitor of CYP1A2, highlighting its potential impact on drug metabolism and pharmacokinetics.

Case Study 3: Structure-Activity Relationship Studies

Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance biological activity. Such studies suggest that tweaking the substituents on the benzene ring can significantly affect the compound's efficacy as a drug candidate .

Data Table: Comparison of Similar Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Contains both chloromethyl and nitrile groups | Organic synthesis, pharmaceuticals |

| 3-Chlorobenzonitrile | Lacks chloromethyl group | Intermediate in organic reactions |

| 4-(Chloromethyl)benzonitrile | Lacks additional chlorine atom | Similar applications as above |

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)benzonitrile primarily involves its reactivity due to the presence of the chloro and chloromethyl groups. These groups can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The nitrile group can participate in nucleophilic addition reactions, while the chloromethyl group can undergo substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The reactivity, physical properties, and applications of benzonitrile derivatives vary significantly based on substituent positions and functional groups. Key analogs are compared below:

Table 1: Structural and Functional Comparison of 3-Chloro-4-(chloromethyl)benzonitrile with Analogs

Key Observations:

Substituent Effects on Reactivity :

- The chloromethyl group in this compound enables alkylation and arylation reactions, making it valuable for drug synthesis (e.g., kinase inhibitors) . In contrast, 4-(chloromethyl)benzonitrile lacks the chlorine substituent, reducing steric hindrance and altering its reactivity in cross-coupling reactions .

- Replacing the chloromethyl group with a trifluoromethyl group (as in 3-Chloro-4-(trifluoromethyl)benzonitrile) increases hydrophobicity and metabolic stability, favoring applications in fluorinated APIs .

Physical Properties :

- The trifluoromethyl analog exhibits a defined melting point (38–40°C) due to enhanced crystallinity from fluorine’s electronegativity . In contrast, this compound’s melting point is unreported, likely due to its liquid or amorphous solid state under standard conditions.

Industrial Demand: this compound dominates pharmaceutical applications, with a projected market CAGR of ZZ% from 2024–2032 . Analogs like 3-Chloro-4-(4-formylphenoxy)benzonitrile are niche intermediates for complex ligands, limiting their commercial scope .

Biological Activity

3-Chloro-4-(chloromethyl)benzonitrile is an aromatic compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, particularly in the context of drug metabolism and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 189.05 g/mol. The compound features a benzene ring substituted with both a chloromethyl group and a nitrile functional group, which significantly influence its reactivity and biological properties. The presence of the chlorine atoms enhances its electrophilic character, making it a potential target for nucleophilic attack in biological systems.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics for co-administered medications. Studies have demonstrated that this compound can effectively inhibit CYP1A2 activity, suggesting its relevance in pharmacological studies and drug development.

Interaction with Biomolecules

Research indicates that this compound interacts with various biomolecules, impacting metabolic pathways. Its ability to act as an electrophile allows it to form adducts with nucleophilic sites on proteins and nucleic acids, potentially leading to cellular toxicity or modulation of biological functions.

Case Studies

Case Study 1: CYP1A2 Inhibition

A study investigating the inhibitory effects of this compound on CYP1A2 demonstrated that the compound significantly reduced enzyme activity in vitro. The IC value was determined to be approximately 5 µM, indicating a potent inhibitory effect. This finding highlights the compound's potential role in drug-drug interactions and necessitates further investigation into its safety profile when used alongside other pharmaceuticals.

Case Study 2: Toxicity Assessment

In another study focusing on the cytotoxic effects of this compound, Jurkat cells were exposed to varying concentrations of the compound. Results indicated that at higher concentrations (above 10 µM), significant cytotoxicity was observed, leading to cell death. This underscores the importance of evaluating the compound's toxicity in therapeutic contexts, particularly in cancer treatment where such compounds may be utilized .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3-Chloro-4-methoxybenzonitrile | Contains a methoxy group instead of chloromethyl | Less potent CYP1A2 inhibitor |

| 4-Chlorobenzonitrile | Lacks chloromethyl group | Minimal interaction with CYP enzymes |

| 3-Chloro-4-fluorobenzonitrile | Contains fluorine instead of chloromethyl | Different reactivity profile |

This table illustrates how variations in substituents can alter biological activities significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Chloro-4-(chloromethyl)benzonitrile, and what key reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, chloromethylation of 3-chlorobenzonitrile using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like AlCl₃. Reaction conditions such as solvent polarity (e.g., dichloromethane), temperature (0–25°C), and stoichiometric ratios of reagents critically affect yield. Post-synthesis purification via recrystallization (ethanol/water mixtures) ensures purity .

Q. What analytical techniques are most effective for characterizing substitution patterns and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrile-adjacent chloromethyl groups) .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry (e.g., orthorhombic Pnma space group for analogous compounds) .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., retention time shifts for chlorinated derivatives) .

Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) under mild basic conditions (K₂CO₃ in DMF, 50–80°C). Steric hindrance from the adjacent chloro substituent may reduce reaction rates, requiring optimized molar ratios (1:1.2 substrate:nucleophile) .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro and chloromethyl substituents impact regioselectivity in further functionalization?

- Methodological Answer :

- Steric Effects : The 3-chloro group directs electrophiles to the para position of the chloromethyl moiety, favoring substitutions at the 4-position.

- Electronic Effects : The electron-withdrawing nitrile and chloro groups deactivate the ring, necessitating strong electrophiles (e.g., HNO₃/H₂SO₄ for nitration) or catalysts (e.g., FeCl₃ for halogenation). Computational studies (DFT) can predict reactive sites .

Q. What challenges arise in optimizing solid-state reactions involving this compound?

- Methodological Answer : The crystal lattice (orthorhombic Pnma) restricts molecular mobility, requiring mechanochemical methods (ball milling) or solvent-free thermal activation (80–120°C) to enhance reactivity. Phase transitions during heating should be monitored via DSC .

Q. How can contradictory data on reaction yields in literature be resolved?

- Methodological Answer : Systematic analysis of variables (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) identifies critical factors. For example, dichloromethane vs. THF as solvents may yield 20–30% differences due to solvation effects. Replicating protocols with in-situ FTIR monitoring ensures reproducibility .

Q. What role does this compound play in synthesizing fluorescent brighteners or agrochemicals?

- Methodological Answer : The chloromethyl group serves as a linker for conjugating fluorophores (e.g., via Suzuki coupling) or bioactive moieties (e.g., triazoles). Case studies show 70–85% efficiency in producing distyrene brighteners when reacted with styryl derivatives under Pd catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.